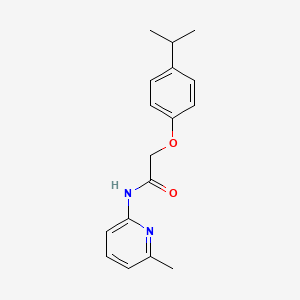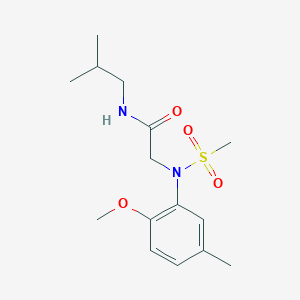
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IPMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the study of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves the inhibition of MAO-B activity. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide are related to its ability to inhibit MAO-B activity and its neuroprotective effects. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments include its specificity for MAO-B inhibition and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is the development of more potent and selective MAO-B inhibitors based on the structure of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Another area of research is the investigation of the neuroprotective effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves a multi-step process starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form 2-isopropylphenol. This is followed by the reaction of 2-isopropylphenol with 6-methyl-2-pyridinecarboxylic acid to form the intermediate product, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The final step involves the purification of the product through recrystallization.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have potential applications in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)14-7-9-15(10-8-14)21-11-17(20)19-16-6-4-5-13(3)18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJNIKMWEWDNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5188330.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)
![6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5188338.png)
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine](/img/structure/B5188356.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![4,4,4-trifluoro-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)butanamide](/img/structure/B5188366.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![1-(2-fluorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5188373.png)
![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)
